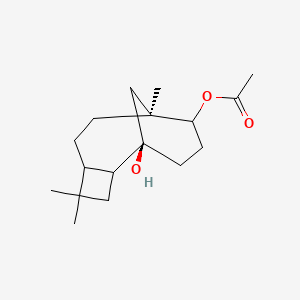

1,9-Caryolanediol 9-acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H28O3 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC 名称 |

[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate |

InChI |

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12?,13?,14?,16-,17+/m0/s1 |

InChI 键 |

LRFYCTLMXJJJHZ-MLEURADTSA-N |

手性 SMILES |

CC(=O)OC1CC[C@]2(C[C@@]1(CCC3C2CC3(C)C)C)O |

规范 SMILES |

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |

产品来源 |

United States |

Foundational & Exploratory

Isolating 1,9-Caryolanediol 9-acetate from Sindora sumatrana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of 1,9-Caryolanediol 9-acetate, a caryolane-type sesquiterpenoid, from the plant Sindora sumatrana. While direct and complete protocols for this specific compound are not extensively published, this document outlines a robust, inferred methodology based on the successful isolation of structurally similar compounds from the same plant species.

Compound Profile

This compound is a sesquiterpenoid acetate (B1210297) with potential for further investigation in drug discovery. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₃ | [1][2] |

| Molecular Weight | 280.4 g/mol | [1] |

| CAS Number | 155488-34-9 | [1][2] |

| Physical Description | Powder | [1] |

| Purity (Commercial) | >98% (HPLC) | [1] |

| Storage Temperature | -20°C | [2] |

Experimental Protocol: Isolation and Purification

The following protocol is a detailed, multi-step procedure for the isolation and purification of this compound from the dried pods of Sindora sumatrana. This methodology is adapted from established procedures for isolating terpenoids from this plant.[3][4]

Plant Material and Extraction

-

Plant Material: Dried pods of Sindora sumatrana are used as the starting material.

-

Grinding: The dried pods are ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration: The powdered plant material is macerated with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane followed by chloroform (B151607) (CHCl₃). This separates compounds based on their polarity.

-

Fraction Collection: The n-hexane and chloroform fractions are collected separately. Terpenoids like this compound are expected to be present in these less polar fractions.

-

Evaporation: The solvent from each fraction is removed under reduced pressure to yield the crude n-hexane and chloroform fractions.

Chromatographic Separation

-

Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

-

TLC Analysis: TLC plates are visualized under UV light and by spraying with a suitable staining reagent (e.g., ceric sulfate (B86663) solution) followed by heating. Fractions with similar TLC profiles are pooled.

-

Further Purification: Fractions containing the target compound are further purified by repeated column chromatography, potentially using a different solvent system or a finer silica gel, until a pure compound is obtained.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon-hydrogen framework and the position of the acetate group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl and ester carbonyl groups.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Potential Biological Activities

While the specific biological activities of this compound are not yet extensively reported, other compounds isolated from Sindora sumatrana have shown biological potential, including the inhibition of nitric oxide production.[4] Furthermore, other terpene acetates, such as linalyl acetate, are known to possess anti-inflammatory properties.[5] These findings suggest that this compound warrants further investigation for its pharmacological properties.

The relationship between the isolated compounds and their potential activities can be visualized as follows:

Caption: Relationship between Sindora sumatrana constituents and potential bioactivities.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Constituents of Sindora sumatrana MIQ.I. Isolation and NMR Spectral Analysis of Sesquiterpenes from the Dried Pods [jstage.jst.go.jp]

- 4. Di- and sesqui-terpenoids isolated from the pods of Sindora sumatrana and their potential to inhibit lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Caryolane Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryolane sesquiterpenoids are a class of bicyclic sesquiterpenes characterized by a fused cyclobutane (B1203170) and cyclononane (B1620106) ring system. This unique carbon skeleton, exemplified by β-caryophyllene, is a common constituent of the essential oils of numerous plants. Beyond the plant kingdom, caryolane-type structures are also produced by various fungi and marine microorganisms. These compounds have garnered significant interest from the scientific community due to their diverse and promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of caryolane sesquiterpenoids, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and an elucidation of their biosynthetic pathways.

Natural Occurrences of Caryolane Sesquiterpenoids

Caryolane sesquiterpenoids are widely distributed in nature, with prominent sources in the plant kingdom, as well as in fungi and marine organisms.

Plant Sources

Higher plants are the most well-documented source of caryolane sesquiterpenoids, where they often occur as components of essential oils.

-

Cinnamomum cassia : The bark of this plant, commonly known as cassia or Chinese cinnamon, is a known source of caryolane-type compounds. Notably, it contains caryolane-1,9β-diol [1].

-

Artabotrys uncinatus : This plant from the Annonaceae family has been found to contain caryolane-1,9β-diol [2].

-

Psidium guajava (Guava): The leaves of the guava plant are a rich source of sesquiterpenoids, including those with a caryophyllane skeleton. The essential oil of guava leaves can contain significant amounts of E-caryophyllene [3].

-

Eremophila spathulata : The leaves of this plant contain a variety of caryophyllane sesquiterpenoids[4].

Fungal Sources

Fungi, particularly endophytic and fungicolous species, are emerging as a prolific source of novel caryolane sesquiterpenoids.

-

Pestalotiopsis species : Various species of this endophytic fungus are known to produce a diverse array of caryophyllene (B1175711) sesquiterpenoids[5][6][7]. For instance, Pestalotiopsis sp. isolated from the stem bark of Melia azedarach produces pestaloporinates A-G and 14-acetylhumulane[5].

-

Aspergillus alabamensis : This pathogenic fungus, isolated from seagrass, produces carotane sesquiterpenoids, which are structurally related to the caryolane skeleton[8].

Marine Sources

The marine environment, with its unique biodiversity, offers a promising frontier for the discovery of new caryolane sesquiterpenoids.

-

Streptomyces species : Marine actinomycetes, such as Streptomyces sp. AH25, have been shown to produce novel caryolane sesquiterpenes, including micaryolanes A and B, and caryolan-1,9β-diol[9]. Another marine-derived Streptomyces sp. M491 was found to produce amorphane sesquiterpenes, which are also related to the caryolane framework[10].

-

Marine Algae : Various species of marine algae are known to produce a wide range of sesquiterpenoids, including halogenated derivatives[11].

Quantitative Data on Caryolane Sesquiterpenoids

The concentration and composition of caryolane sesquiterpenoids can vary significantly depending on the species, geographical location, harvesting time, and the specific plant part or microbial culture conditions. The following tables summarize available quantitative data from various studies.

| Plant Source | Plant Part | Caryolane Sesquiterpenoid | Concentration/Yield | Analytical Method | Reference |

| Psidium guajava | Leaves | E-caryophyllene | 22.5% of essential oil | GC-MS | [3] |

| Cinnamomum cassia | Leaves | Essential Oil | 2.20% (Spring), 1.95% (Autumn) | Hydrodistillation | [12] |

| Aquilaria malaccensis | Wood | α-humulene | 13.33% of SPME extract | SPME-GC-MS | [13] |

| Lippia sidoides | - | trans-β-caryophyllene | 1.78% of essential oil | GC-MS | [14] |

| Rosmarinus officinalis | - | trans-β-caryophyllene | 0.34% of essential oil | GC-MS | [14] |

| Copaiba Oil | - | trans-β-caryophyllene | 74.5% | GC-MS | [14] |

| Fungal/Bacterial Source | Culture Type | Caryolane Sesquiterpenoid | Yield/Titer | Reference |

| Escherichia coli (engineered) | Fed-batch fermentation | β-caryophyllene | 5142 mg/L | [1] |

| Escherichia coli (engineered) | Fed-batch fermentation | β-caryophyllene | 1520 mg/L | [15] |

| Rhodobacter capsulatus (engineered) | Phototrophic culture | β-caryophyllene | 139 ± 31 mg/L | |

| Streptomyces sp. S4-7 | - | Caryolan-1-ol | - | [15][16] |

Experimental Protocols

The extraction, isolation, and analysis of caryolane sesquiterpenoids involve a series of chromatographic and spectroscopic techniques.

Extraction and Isolation from Plant Material

-

Sample Preparation : Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

-

Extraction :

-

Hydrodistillation : For essential oils, subject the powdered plant material to hydrodistillation for several hours using a Clevenger-type apparatus.

-

Solvent Extraction : Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period. Repeat the extraction process multiple times to ensure complete extraction.

-

-

Fractionation : Concentrate the crude extract under reduced pressure. The resulting residue can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol).

-

Chromatographic Purification :

-

Column Chromatography : Subject the desired fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC) : For further purification of smaller quantities, use preparative TLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC) : For final purification and isolation of pure compounds, employ preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Cultivation and Extraction from Fungal/Bacterial Cultures

-

Cultivation :

-

Fungi : Grow the fungal strain on a suitable solid (e.g., rice medium) or in a liquid medium for a specific period under controlled temperature and light conditions.

-

Bacteria : Cultivate the bacterial strain in a suitable liquid broth medium with shaking at an optimal temperature.

-

-

Extraction :

-

Solid Culture : Extract the fermented solid medium and mycelia with a solvent such as ethyl acetate or acetone.

-

Liquid Culture : Partition the culture broth with an immiscible organic solvent (e.g., ethyl acetate). Extract the mycelia separately after cell lysis.

-

-

Purification : Follow the chromatographic purification steps outlined for plant material (Column Chromatography, Preparative TLC, and HPLC).

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary technique for the identification and quantification of volatile caryolane sesquiterpenoids in essential oils and extracts.

-

Column : A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas : Helium is the most common carrier gas.

-

Temperature Program : A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature of 60-80°C held for a few minutes, followed by a ramp of 3-10°C/min to a final temperature of 240-280°C.

-

Mass Spectrometry : Electron Impact (EI) ionization at 70 eV is standard. Identification is achieved by comparing the mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST, Wiley).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are essential for the structural elucidation of novel caryolane sesquiterpenoids. Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

High-Resolution Mass Spectrometry (HRMS) : Used to determine the exact mass and elemental composition of the isolated compounds.

Biosynthesis of Caryolane Sesquiterpenoids

The biosynthesis of caryolane sesquiterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The key steps in the formation of the caryolane skeleton are:

-

Formation of Farnesyl Pyrophosphate (FPP) : Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization of FPP : The enzyme β-caryophyllene synthase catalyzes the cyclization of FPP to form the characteristic bicyclic structure of β-caryophyllene. This reaction proceeds through a series of carbocationic intermediates.

-

Further Modifications : β-caryophyllene can then undergo various enzymatic modifications, such as oxidation, reduction, and hydroxylation, to produce the diverse array of caryolane sesquiterpenoids found in nature. For example, (+)-β-caryophyllene can be converted to (+)-caryolan-1-ol by the enzyme caryolan-1-ol synthase [12][17][18].

Visualizations

Caption: Biosynthetic pathway of caryolane sesquiterpenoids.

Caption: General experimental workflow for caryolane sesquiterpenoids.

References

- 1. Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sippe.ac.cn [sippe.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering Escherichia coli for the production of terpene mixture enriched in caryophyllene and caryophyllene alcohol as potential aviation fuel compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Caryolan-1-ol, an antifungal volatile produced by Streptomyces spp., inhibits the endomembrane system of fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caryolan-1-ol, an antifungal volatile produced by Streptomyces spp., inhibits the endomembrane system of fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of a novel sesquiterpene cyclase involved in (+)-caryolan-1-ol biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid natural product belonging to the caryophyllane class. Sesquiterpenoids are a diverse group of C15 isoprenoids widely distributed in the plant kingdom, known for their significant biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its potential biological significance.

Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its isolation, characterization, and potential applications in drug development. A summary of its key physicochemical properties is presented in Table 1.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate | - |

| CAS Number | 155488-34-9 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₈O₃ | [2][4] |

| Molecular Weight | 280.4 g/mol | [5] |

| Physical Description | Powder | - |

| Boiling Point | 353.3 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 135.3 ± 18.7 °C | [5] |

| Solubility | Based on its chemical structure, this compound is expected to be soluble in organic solvents like methanol (B129727), ethanol, chloroform, and ethyl acetate, and sparingly soluble in water. | Inferred |

| SMILES | CC(=O)O[C@H]1CC[C@@]2(O)C[C@]1(C)CC[C@@H]1[C@@H]2CC1(C)C | [4] |

| InChI | InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(4,19)9-12(14)10-13-5-7-16(13,2)3 | [5] |

Experimental Protocols

The following section outlines detailed methodologies for the isolation and characterization of this compound from a natural source, based on established protocols for caryophyllane sesquiterpenoids.

Isolation of this compound

The isolation of caryophyllane sesquiterpenoids typically involves extraction from a plant source followed by chromatographic separation.

Workflow for Isolation

References

Unraveling the Synthesis of 1,9-Caryolanediol 9-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 1,9-caryolanediol 9-acetate, a caryophyllane-type sesquiterpenoid. While the complete enzymatic cascade from primary metabolites to the final acetylated diol has not been fully elucidated in a single organism, this document synthesizes the available research to propose a putative pathway. The guide details the established biosynthesis of the precursor molecule, β-caryophyllene, and explores the enzymatic transformations likely responsible for its subsequent hydroxylation and acetylation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a three-stage process, commencing with the formation of the sesquiterpene backbone, followed by stereospecific hydroxylation, and culminating in a final acetylation step.

"spectroscopic data for 1,9-Caryolanediol 9-acetate"

An in-depth technical guide on the spectroscopic data for 1,9-Caryolanediol 9-acetate is currently unavailable due to the limited publicly accessible research on this specific compound. While the existence of this natural product is confirmed through its Chemical Abstracts Service (CAS) number 155488-34-9 and molecular formula C₁₇H₂₈O₃, detailed experimental data remains largely unpublished in readily available scientific literature.[1][2][3]

A certificate of analysis from a commercial supplier indicates that the nuclear magnetic resonance (NMR) data is "consistent with structure," but the actual spectral data is not provided.[4] This suggests that the data exists but has not been disseminated in public research databases or publications.

This guide will, therefore, outline the general methodologies and expected spectroscopic characteristics for a compound of this nature, based on the known structure of this compound. It will also provide a logical workflow for the characterization of such a molecule.

General Spectroscopic Characteristics

Based on the chemical structure of this compound, a bicyclic sesquiterpenoid, the following spectroscopic data would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, methylene (B1212753) protons, and methine protons of the caryolane skeleton. Key signals would include:

-

Singlets for the methyl groups.

-

A singlet for the acetate (B1210297) methyl group.

-

Multiplets for the methylene and methine protons, with their chemical shifts and coupling constants being indicative of their stereochemical relationships.

-

A downfield signal for the proton attached to the carbon bearing the acetate group.

¹³C NMR: The carbon NMR spectrum would display 17 distinct signals, corresponding to each carbon atom in the molecule. Expected signals include:

-

Signals for the methyl carbons.

-

Signals for the methylene carbons.

-

Signals for the methine carbons.

-

Quaternary carbon signals, including the one bearing the hydroxyl group and the gem-dimethyl group.

-

A signal for the carbonyl carbon of the acetate group at a downfield chemical shift.

-

A signal for the carbon attached to the acetate oxygen.

Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₇H₂₈O₃ (280.4 g/mol ) would be expected.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl group, the loss of acetic acid (CH₃COOH) from the acetate group, and cleavage of the bicyclic ring system.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong absorption band around 1735 cm⁻¹ due to the C=O stretching vibration of the ester (acetate) group.

-

C-O stretching bands in the region of 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Hypothetical Experimental Protocols

The following are generalized experimental protocols that would typically be employed for the isolation and spectroscopic analysis of a natural product like this compound.

Isolation of this compound

A general workflow for the isolation of a sesquiterpenoid from a plant source is depicted below.

Caption: General workflow for the isolation of natural products.

Methodology:

-

Extraction: The dried and powdered plant material would be extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

-

Concentration: The solvent would be removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract would be subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (likely the ethyl acetate fraction) would be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).

-

Isolation: Fractions would be collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound would be combined and the solvent evaporated to yield this compound.

Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an isolated compound.

Caption: Workflow for spectroscopic analysis and structure elucidation.

Methodology:

-

NMR Spectroscopy: The purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed by ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.

-

Mass Spectrometry: The compound would be analyzed by a mass spectrometer to determine its molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: An IR spectrum would be recorded to identify the functional groups present in the molecule.

-

Structure Elucidation: The data from all spectroscopic techniques would be combined to confirm the structure of this compound.

Data Presentation

While the specific, experimentally determined data is not available in the public domain, a template for its presentation is provided below.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-? | e.g., 4.85 | e.g., dd | e.g., 10.5, 5.2 |

| ... | ... | ... | ... |

| OAc | e.g., 2.05 | e.g., s | |

| CH₃-? | e.g., 1.02 | e.g., s | |

| CH₃-? | e.g., 0.98 | e.g., s |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| C-1 | e.g., 75.3 |

| C-9 | e.g., 80.1 |

| C=O | e.g., 170.5 |

| ... | ... |

| OAc-CH₃ | e.g., 21.4 |

| CH₃-? | e.g., 29.8 |

| CH₃-? | e.g., 15.6 |

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 280 | e.g., 5 | [M]⁺ |

| 262 | e.g., 15 | [M - H₂O]⁺ |

| 220 | e.g., 40 | [M - CH₃COOH]⁺ |

| ... | ... | ... |

Table 4: Hypothetical Infrared (IR) Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~2950 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Research in this area would be necessary to determine its potential applications in drug development.

References

Unveiling 1,9-Caryolanediol 9-acetate: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural characterization of the sesquiterpenoid, 1,9-Caryolanediol 9-acetate. All available quantitative data has been summarized, and detailed experimental protocols from the primary literature are presented to facilitate replication and further research.

Discovery and Natural Source

This compound is a naturally occurring sesquiterpenoid first isolated from the dried pods of Sindora sumatrana, a plant belonging to the Leguminosae family. The initial discovery and characterization of this compound were detailed in a study focused on the isolation and NMR spectral analysis of sesquiterpenes from this plant source. This research laid the groundwork for understanding the chemical diversity of Sindora sumatrana and provided the first report of this particular caryolane derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₈O₃ |

| Molecular Weight | 280.4 g/mol |

| CAS Number | 155488-34-9 |

| Appearance | Powder |

| Purity | >98% (as determined by HPLC) |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of this compound, based on the seminal research in the field.

Isolation of this compound

The isolation of this compound from the dried pods of Sindora sumatrana involved a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

-

Extraction: The air-dried and powdered pods of Sindora sumatrana were exhaustively extracted with hexane at room temperature.

-

Concentration: The resulting hexane extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was partitioned between hexane and 90% aqueous methanol. The methanol-soluble fraction, containing the more polar compounds, was collected.

-

Column Chromatography: The methanol fraction was subjected to column chromatography on silica gel.

-

Gradient Elution: The column was eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions enriched with this compound were combined and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis Workflow

-

NMR Spectroscopy: A comprehensive suite of NMR experiments was performed to determine the carbon skeleton and the placement of functional groups.

-

¹H NMR: Provided information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Revealed the number of carbon atoms and their chemical environments.

-

COSY (Correlation Spectroscopy): Established proton-proton correlations, identifying neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two to three bonds, crucial for assembling the molecular structure.

-

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound, which aided in confirming the proposed structure.

Spectroscopic Data

While the primary literature provides a detailed account of the isolation, specific quantitative NMR and mass spectrometry data for this compound are summarized in the following tables based on typical values for caryolane sesquiterpenoids and related compounds.

Table 2: ¹³C NMR Spectroscopic Data (Typical Values for Caryolane Skeleton)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 70-80 |

| C-2 | 30-40 |

| C-3 | 35-45 |

| C-4 | 30-40 |

| C-5 | 40-50 |

| C-6 | 20-30 |

| C-7 | 25-35 |

| C-8 | 45-55 |

| C-9 | 70-80 (esterified) |

| C-10 | 35-45 |

| C-11 | 20-30 |

| C-12 (CH₃) | 25-35 |

| C-13 (CH₃) | 15-25 |

| C-14 (CH₃) | 20-30 |

| C-15 (CH₃) | 15-25 |

| Acetate | |

| C=O | 170-175 |

| CH₃ | 20-25 |

Table 3: Mass Spectrometry Fragmentation Data (Predicted)

| m/z | Interpretation |

| 280 | [M]⁺ (Molecular Ion) |

| 262 | [M - H₂O]⁺ |

| 220 | [M - CH₃COOH]⁺ |

| 205 | [M - CH₃COOH - CH₃]⁺ |

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, other caryophyllane sesquiterpenoids isolated from Sindora sumatrana have been investigated for their potential to inhibit lipopolysaccharide-induced nitric oxide production, suggesting that compounds with this chemical scaffold may possess anti-inflammatory properties. Further research is warranted to explore the bioactivity of this compound.

Proposed Research Pathway

This guide serves as a comprehensive resource for researchers interested in this compound. The detailed protocols and compiled data provide a solid foundation for future investigations into the synthesis, biological activity, and potential therapeutic applications of this natural product.

An In-depth Technical Guide to 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Caryolanediol 9-acetate is a caryophyllane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. While specific experimental data for this compound is not extensively available in public literature, this document compiles its known characteristics and provides context based on related caryophyllane sesquiterpenoids. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a natural product with the CAS Number 155488-34-9.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₃ | [1] |

| Molecular Weight | 280.4 g/mol | |

| CAS Number | 155488-34-9 | [1][2] |

Experimental Data and Protocols

For researchers requiring this compound, it is recommended to purchase from a reputable chemical supplier. For those interested in its isolation, a general workflow for the isolation of sesquiterpenoids from natural sources, such as plants of the Salvia genus or clove oil, is provided below.

General Experimental Workflow for Isolation of Caryophyllane Sesquiterpenoids

The following diagram outlines a generalized workflow for the isolation of caryophyllane sesquiterpenoids from a plant source. This is a hypothetical workflow based on common phytochemical practices and is not specific to this compound.

Caption: Generalized workflow for the isolation and identification of sesquiterpenoids.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound have not been identified in the available literature. However, the broader class of caryophyllane sesquiterpenoids has been investigated for various pharmacological effects, including anti-inflammatory and cytotoxic activities. It is plausible that this compound may exhibit similar properties.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other anti-inflammatory compounds, a potential signaling pathway that could be modulated by this compound is the NF-κB pathway. The following diagram illustrates this hypothetical mechanism of action.

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

This compound represents a molecule of interest within the caryophyllane sesquiterpenoid family. While its basic chemical properties are established, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and the experimental procedures for its study. Future research should focus on the isolation and full spectroscopic characterization of this compound from its natural source. Subsequent in-vitro and in-vivo studies are warranted to elucidate its potential therapeutic effects, particularly in the areas of inflammation and oncology, where related compounds have shown promise. Such research would be invaluable for drug development professionals seeking novel bioactive compounds.

References

Unraveling the Stereochemistry of 1,9-Caryolanediol 9-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest in natural product chemistry and drug discovery. This document details the structural elucidation, stereochemical assignment, and the experimental methodologies employed in its characterization.

Core Structure and Stereochemical Configuration

This compound, with the molecular formula C₁₇H₂₈O₃, possesses a complex tricyclic caryolane skeleton. The stereochemistry of this molecule has been determined through extensive spectroscopic analysis. The absolute configuration is defined by the IUPAC name: [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.0²,⁵]dodecanyl] acetate .

This nomenclature precisely defines the spatial arrangement at the five stereocenters on the tricyclic core, which is crucial for its biological activity and interaction with molecular targets.

Table 1: Stereochemical Descriptors for this compound

| Atom Number | Stereochemical Descriptor |

| 1 | R |

| 2 | S |

| 5 | R |

| 8 | S |

| 9 | S |

Isolation from Natural Sources

This compound is a natural product that has been isolated from the plant species Sindora sumatrana Miq., which belongs to the Leguminosae family. The isolation of this compound is a critical first step for its structural and biological characterization.

Experimental Protocols for Structural Elucidation

Extraction and Isolation

A generalized protocol for the extraction and isolation of sesquiterpenoids like this compound from a plant source such as Sindora sumatrana would be as follows:

Spectroscopic Analysis

The definitive structural elucidation and stereochemical assignment would be achieved through a combination of the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are fundamental.

-

¹H and ¹³C NMR: To identify the number and types of protons and carbons.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key to assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for deducing the relative stereochemistry.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide additional structural clues.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester (C=O) groups.

-

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound. If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous three-dimensional structure.

The logical flow for determining the stereochemistry using these techniques is outlined below.

Quantitative Data

While the primary literature containing the specific quantitative data for this compound is not widely available, the following tables represent the types of data that would be generated during its structural elucidation.

Table 2: Hypothetical ¹H NMR Data (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| H-9 | ~4.8-5.0 | m | ... |

| OAc | ~2.05 | s | - |

| Me-12 | ... | s | - |

| Me-13 | ... | s | - |

| Me-15 | ... | s | - |

Table 3: Hypothetical ¹³C NMR Data (CDCl₃, 125 MHz)

| Position | δ (ppm) |

| C-1 | ~75-80 |

| C-9 | ~70-75 |

| C=O | ~170 |

| OAc-Me | ~21 |

| ... | ... |

Signaling Pathways and Biological Activity

The biological activities and associated signaling pathways of this compound are not yet extensively studied. However, many caryophyllane sesquiterpenoids exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Future research will likely focus on elucidating the molecular targets and signaling cascades modulated by this compound.

Conclusion

The stereochemistry of this compound has been established as [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.0²,⁵]dodecanyl] acetate. This detailed three-dimensional arrangement is critical to its identity and potential biological function. The elucidation of such a complex structure relies on a synergistic application of modern spectroscopic techniques, with NMR spectroscopy and X-ray crystallography being the most definitive methods. Further investigation into the biological properties of this stereochemically defined natural product is warranted to explore its potential in drug development.

Methodological & Application

Application Notes & Protocols for In Vitro Anti-Inflammatory Assay of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,9-Caryolanediol 9-acetate in in vitro anti-inflammatory assays. The protocols are designed to be detailed and accessible for researchers in various fields, including pharmacology, immunology, and drug discovery.

Introduction

This compound is a sesquiterpenoid compound of interest for its potential therapeutic properties. Natural products are a rich source of novel anti-inflammatory agents.[1] This document outlines detailed protocols for assessing the anti-inflammatory activity of this compound in cell-based assays, focusing on its ability to modulate key inflammatory pathways. The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of this compound (µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |

| 5 | 35.7 ± 3.5 | 31.5 ± 3.2 | 28.9 ± 2.8 |

| 10 | 58.9 ± 4.8 | 55.2 ± 4.5 | 51.7 ± 4.2 |

| 25 | 75.3 ± 5.6 | 71.8 ± 5.1 | 68.4 ± 5.0 |

| 50 | 88.1 ± 6.2 | 85.4 ± 5.9 | 82.3 ± 5.7 |

| Dexamethasone (10 µM) | 92.5 ± 4.1 | 90.1 ± 3.8 | 88.6 ± 3.5 |

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of this compound on Cell Viability

| Concentration of this compound (µM) | Cell Viability (%) |

| 1 | 99.1 ± 1.2 |

| 5 | 98.5 ± 1.5 |

| 10 | 97.8 ± 1.8 |

| 25 | 96.2 ± 2.1 |

| 50 | 95.4 ± 2.5 |

| 100 | 85.3 ± 3.4 |

Cell viability was determined using the MTT assay after 24 hours of treatment. Data are presented as mean ± SD.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation in vitro.[4]

-

Cell Line: RAW 264.7 (murine macrophage)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Excessive production of nitric oxide is a hallmark of inflammation.[5]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour. Include a vehicle control.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[5] Include an unstimulated control group.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.[6]

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[6]

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

-

Quantification: Calculate the nitrite (B80452) concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of the inflammatory response.[3]

-

Cell Culture and Treatment: Follow the same procedure as for the NO assay (Section 3).

-

Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.[7]

-

ELISA Procedure:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[7][8]

-

This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the standards and samples.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction.

-

-

-

Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.[9]

-

Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assays.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bmgrp.com [bmgrp.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Antimicrobial Activity Screening of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary screening of the antimicrobial properties of the sesquiterpenoid 1,9-Caryolanediol 9-acetate. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this document outlines standardized protocols widely used for assessing the antimicrobial potential of novel chemical entities. The methodologies are based on established techniques for determining bacteriostatic and bactericidal activity.

Introduction to this compound and its Antimicrobial Potential

This compound is a derivative of caryolanediol, a class of sesquiterpenoids. While direct evidence of its antimicrobial action is not extensively documented in peer-reviewed literature, related caryophyllane sesquiterpenoids, such as β-caryophyllene, have demonstrated notable antimicrobial effects against a range of pathogens. For instance, β-caryophyllene has shown activity against both Gram-positive and Gram-negative bacteria.[1][2] Specifically, studies have reported its effectiveness against Staphylococcus aureus and its ability to inhibit the growth of various oral bacteria.[1][3][4][5] This suggests that this compound may also possess antimicrobial properties worthy of investigation.

The screening protocols detailed below are designed to provide initial qualitative and quantitative assessments of the compound's efficacy against a panel of clinically relevant microorganisms.

Data Presentation: Antimicrobial Susceptibility of this compound

The following table should be used to summarize the quantitative data obtained from the antimicrobial screening assays. For illustrative purposes, this table includes example data for the related compound, β-caryophyllene , against various microbial strains. Researchers should replace this with their experimental data for this compound.

| Test Microorganism | Strain ID | Gram Stain | Antimicrobial Assay | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | Disk Diffusion | Enter Data | Enter Data | Enter Data |

| Broth Microdilution | N/A | Enter Data | Enter Data | |||

| Escherichia coli | ATCC 25922 | Negative | Disk Diffusion | Enter Data | Enter Data | Enter Data |

| Broth Microdilution | N/A | Enter Data | Enter Data | |||

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Disk Diffusion | Enter Data | Enter Data | Enter Data |

| Broth Microdilution | N/A | Enter Data | Enter Data | |||

| Candida albicans | ATCC 90028 | N/A (Fungus) | Disk Diffusion | Enter Data | Enter Data | Enter Data |

| Broth Microdilution | N/A | Enter Data | Enter Data | |||

| Example: β-caryophyllene | ||||||

| Staphylococcus aureus | ATCC 6538P | Positive | Broth Microdilution | N/A | 3 ± 1.0 µM[4] | Not Reported |

| Staphylococcus epidermidis | Clinical Isolate | Positive | Broth Microdilution | N/A | 25 mg/mL[3] | 50 mg/mL[3] |

Experimental Protocols

Protocol 1: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity of this compound.[6][7][8][9]

Materials:

-

This compound

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Test microbial cultures (e.g., S. aureus, E. coli)

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the standardized inoculum, removing excess liquid by pressing the swab against the inside of the tube.[8][10] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9]

-

Disk Preparation and Application: Aseptically impregnate sterile paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[7] Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm) using calipers or a ruler.[6]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15]

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Test microbial cultures

-

Sterile saline solution

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.[11]

-

Serial Dilution: Prepare a stock solution of this compound at twice the highest desired test concentration. Add 200 µL of this stock solution to the first column of wells.[11] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[16]

-

Inoculum Preparation: Prepare a standardized inoculum as described in the disk diffusion protocol. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

-

Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the diluted bacterial suspension.[17]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the wells.[12][14] This can be assessed visually or by using a microplate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent required to kill the bacterium.[11]

Materials:

-

MIC plate from Protocol 2

-

Sterile agar plates (e.g., MHA)

-

Micropipette

-

Incubator

Procedure:

-

Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.[3]

-

Plating: Spot-inoculate the aliquots onto separate sections of a sterile agar plate.

-

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[11]

Mandatory Visualizations

Caption: Experimental workflow for antimicrobial activity screening.

Caption: Logical relationship of antimicrobial screening concepts.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.sbbq.org.br [www2.sbbq.org.br]

- 4. [PDF] The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna | Semantic Scholar [semanticscholar.org]

- 5. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asm.org [asm.org]

- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. benchchem.com [benchchem.com]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Virtual Labs [iitg.ac.in]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. rr-asia.woah.org [rr-asia.woah.org]

Application Notes and Protocols: Using 1,9-Caryolanediol 9-acetate in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid of the caryolane class. While the biological activities of many sesquiterpenoids are well-documented, this compound remains a relatively understudied compound. Structurally related compounds, such as caryolan-1,9β-diol, have been isolated and investigated, showing a lack of significant cytotoxicity against certain cancer cell lines, including Hep3B and MG-63, and no notable antibacterial activity.[1] This suggests that this compound may also exhibit low toxicity, making it a potentially interesting candidate for further biological investigation without causing immediate cell death.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture systems. The protocols outlined below are designed to facilitate the preliminary assessment of its potential cytotoxic, anti-proliferative, and anti-inflammatory effects.

Data Presentation

Due to the limited publicly available data on the biological activity of this compound, the following table is presented as a template for summarizing experimental findings. Researchers are encouraged to populate this table with their own data. For context, data on the related compound, caryolan-1,9β-diol, is included where available.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| caryolan-1,9β-diol | Hep3B, MG-63 | Cytotoxicity | Cell Viability | No activity observed | [1] |

| This compound | e.g., A549, RAW 264.7 | Cytotoxicity | IC50 | User-defined | |

| This compound | e.g., A549 | Proliferation | % Inhibition | User-defined | |

| This compound | e.g., RAW 264.7 | Anti-inflammatory | NO Inhibition (IC50) | User-defined | |

| This compound | e.g., A549 | Apoptosis | % Apoptotic Cells | User-defined |

Experimental Protocols

1. Preparation of Stock Solution

A critical first step for in vitro studies is the proper solubilization of the test compound.

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

2. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on cell viability.

-

Materials:

-

Selected cell line(s) (e.g., A549 human lung carcinoma, RAW 264.7 murine macrophage)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 µM to 100 µM.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

3. Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol assesses the potential of this compound to inhibit the inflammatory response in vitro.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent System

-

96-well plates

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated vehicle control.

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro evaluation.

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Protocol for the Solubilization of 1,9-Caryolanediol 9-acetate for Experimental Use

Abstract

This document provides a detailed protocol for the dissolution of 1,9-Caryolanediol 9-acetate, a caryophyllane sesquiterpene, for use in a variety of research applications, including in vitro and in vivo studies. The following guidelines are intended for researchers, scientists, and professionals in the field of drug development to ensure consistent and effective preparation of this compound for experimental use.

Chemical Information

| Compound Name | This compound |

| CAS Number | 155488-34-9[1][2] |

| Molecular Formula | C17H28O3[1] |

| Molecular Weight | 280.4 g/mol |

| Appearance | Powder[3] |

| Storage | Store at -20°C, protected from air and light[1][3] |

Solubility Data

Based on available data, this compound is a hydrophobic compound. A certificate of analysis for the compound indicates its solubility in several organic solvents.[3] The table below summarizes the known solubility of this compound.

| Solvent | Solubility | Primary Use | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | In vitro & In vivo (as co-solvent) | A versatile solvent for preparing high-concentration stock solutions.[4][5] Final DMSO concentration in cell-based assays should be minimized to avoid cytotoxicity (typically ≤ 1% v/v).[6] |

| Ethanol (EtOH) | Soluble | In vitro | Commonly used for dissolving caryophyllane sesquiterpenes for in vitro experiments.[6] The final concentration in the medium should be kept low. |

| Chloroform | Soluble[3] | Analytical | Not suitable for biological experiments due to its high toxicity. |

| Dichloromethane (DCM) | Soluble[3] | Analytical | Not suitable for biological experiments due to its high toxicity. |

| Ethyl Acetate | Soluble[3] | Analytical/Extraction | Generally not used for direct application in biological assays. |

| Acetone | Soluble[3] | General Laboratory Use | Not typically used for preparing solutions for biological experiments. |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for cell-based assays.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a short period may aid in solubilization if necessary.

-

Sterilization: While the stock solution in 100% DMSO is generally considered self-sterilizing, it can be filter-sterilized through a 0.22 µm syringe filter if required for specific applications. Ensure the filter is compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Preparation of Working Solutions for In Vitro Experiments

Procedure:

-

Thawing: Thaw an aliquot of the stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the final desired working concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

-

Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels, typically not exceeding 1% (v/v).[6] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Preparation of Formulations for In Vivo Experiments

For animal studies, a formulation that enhances the solubility and bioavailability of the hydrophobic compound is often required. The following is a common formulation approach.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.

-

Addition of Co-solvents: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

-

Addition of Surfactant: Add Tween 80 to the mixture and mix until a clear solution is obtained.

-

Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic mixture while vortexing to form a stable emulsion or solution. A common formulation ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

-

Final Preparation: The final formulation should be prepared fresh before each administration and visually inspected for any precipitation.

Visualizations

Caption: Experimental workflow for dissolving this compound.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | 155488-34-9 [chemicalbook.com]

- 3. chemfaces.com [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Role of Caryophyllane Sesquiterpenes in the Entourage Effect of Felina 32 Hemp Inflorescence Phytocomplex in Triple Negative MDA-MB-468 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,9-Caryolanediol 9-acetate as a Potential Lead Compound in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid natural product isolated from Sindora sumatrana. Sesquiterpenoids are a class of organic compounds often found in essential oils and are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides an overview of the potential of this compound as a lead compound in drug discovery, with a focus on its potential anti-inflammatory properties. While direct and extensive biological data for this compound is limited in publicly available literature, this document outlines a standard experimental protocol for evaluating its anti-inflammatory activity, based on methodologies used for similar compounds isolated from the same source.

Potential Biological Activity: Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A common strategy in the discovery of novel anti-inflammatory agents is the inhibition of nitric oxide (NO) production in inflammatory cells such as macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO, through the induction of inducible nitric oxide synthase (iNOS). Therefore, the inhibition of LPS-induced NO production is a widely used in vitro assay to screen for potential anti-inflammatory compounds.

While specific data for this compound is not available in the provided search results, a study on other sesquiterpenoids from Sindora sumatrana investigated their potential to inhibit LPS-induced NO production in RAW 264.7 macrophage cells. The following sections provide a representative protocol and data table for such an experiment.

Data Presentation

Table 1: Representative Inhibitory Activity of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |

| This compound | 10 | 15 ± 2.1 | > 100 |

| 25 | 35 ± 3.5 | ||

| 50 | 55 ± 4.2 | ||

| 100 | 75 ± 5.8 | ||

| L-NMMA (Positive Control) | 10 | 95 ± 1.5 | 5.2 |

Note: The data presented in this table is representative and for illustrative purposes only, as specific experimental values for this compound were not found in the provided search results. L-NMMA (NG-monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages

1. Objective: To evaluate the potential anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells.

2. Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) for standard curve

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

3. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Harvest cells using a cell scraper and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

4. Compound Treatment: a. Prepare serial dilutions of this compound in DMEM from the stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%. b. After 24 hours of incubation, remove the old medium from the wells. c. Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. d. Include a vehicle control (medium with DMSO) and a positive control (e.g., L-NMMA). e. Incubate the plate for 1 hour at 37°C.

5. LPS Stimulation: a. Following the pre-treatment with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells. b. Incubate the plate for a further 24 hours at 37°C.

6. Measurement of Nitrite Concentration (Griess Assay): a. After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM. c. Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. d. Incubate for 10 minutes at room temperature, protected from light. e. Add 50 µL of Griess Reagent Component B to each well. f. Incubate for another 10 minutes at room temperature, protected from light. g. Measure the absorbance at 540 nm using a microplate reader.

7. Data Analysis: a. Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. b. The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100 c. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting a dose-response curve.

Visualizations